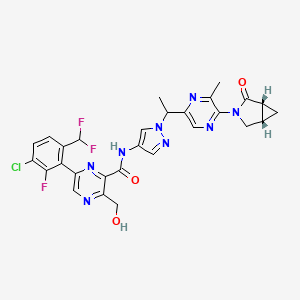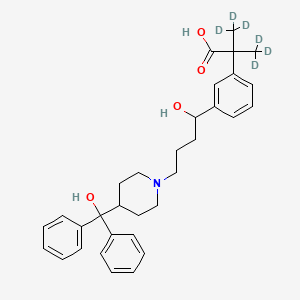
Meta-Fexofenadine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meta-Fexofenadine itself is an impurity of Fexofenadine, a well-known H1 receptor antagonist used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Meta-Fexofenadine-d6 is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of Meta-Fexofenadine-d6 involves the incorporation of deuterium atoms into the meta-Fexofenadine molecule. This process typically requires specialized conditions to ensure the selective replacement of hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar principles as those employed in laboratory settings. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
Análisis De Reacciones Químicas
Meta-Fexofenadine-d6, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Meta-Fexofenadine-d6 is primarily used in scientific research due to its deuterium labeling. The incorporation of deuterium atoms allows researchers to study the pharmacokinetics and metabolic profiles of drugs more accurately. This is because deuterium-labeled compounds can be distinguished from their non-labeled counterparts using techniques like mass spectrometry .
In chemistry, this compound is used as a tracer to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and distribution of drugs within the body. The compound is also valuable in the pharmaceutical industry for the development and validation of analytical methods .
Mecanismo De Acción
The mechanism of action of Meta-Fexofenadine-d6 is similar to that of Fexofenadine. Fexofenadine works by selectively antagonizing H1 receptors on the surface of cells, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This results in the alleviation of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
The deuterium labeling in this compound does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles. Deuterium atoms are heavier than hydrogen atoms, which can lead to differences in the rate of metabolism and elimination of the compound from the body .
Comparación Con Compuestos Similares
Meta-Fexofenadine-d6 is unique due to its deuterium labeling. Similar compounds include:
Meta-Fexofenadine: The non-deuterated version of this compound.
Fexofenadine: The parent compound, widely used as an antihistamine.
Terfenadine: The precursor to Fexofenadine, which is metabolized in the body to form Fexofenadine.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of drugs. The deuterium labeling provides a distinct advantage in analytical studies, allowing for more precise tracking and quantification of the compound in biological systems .
Propiedades
Fórmula molecular |
C32H39NO4 |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)/i1D3,2D3 |
Clave InChI |
RYHUKJMCYGRCSM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


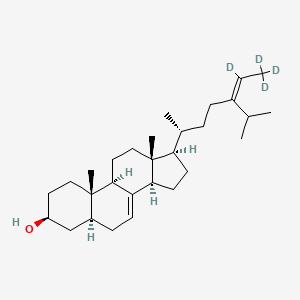
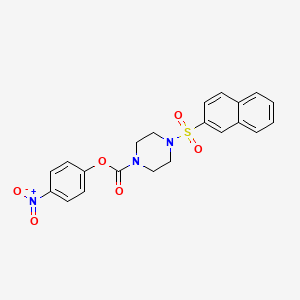

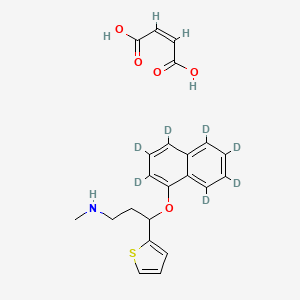
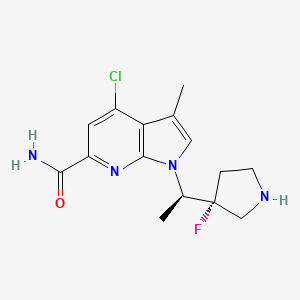
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)

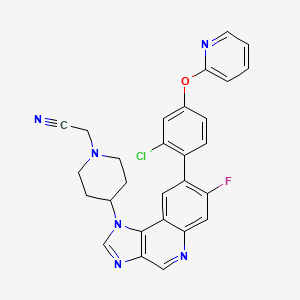
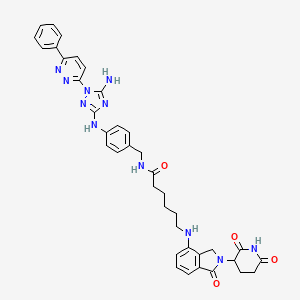
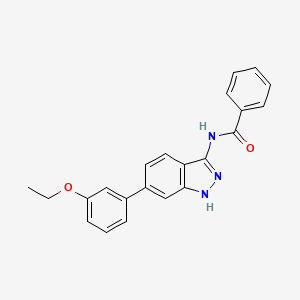
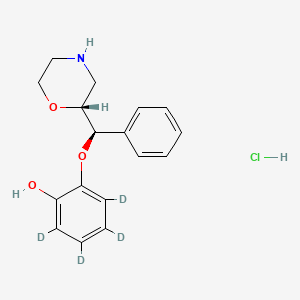
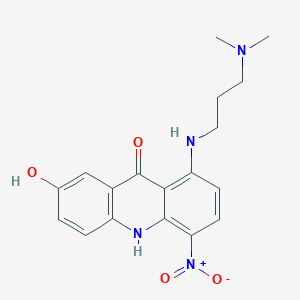
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
